molecular formula C13H17ClN2O B2989909 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide CAS No. 251097-32-2

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2989909
CAS No.: 251097-32-2
M. Wt: 252.74
InChI Key: KQRVTACYQSSZSL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide is an organic compound with the molecular formula C13H17ClN2O It is a derivative of propanamide, featuring a chloro group and a pyrrolidinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(pyrrolidin-1-yl)aniline with a suitable acylating agent, such as 2-chloropropanoyl chloride, under basic conditions. This reaction forms the intermediate this compound.

    Purification: The intermediate is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    2-chloro-N-[4-(morpholin-1-yl)phenyl]propanamide: Contains a morpholine ring instead of a pyrrolidine ring.

    2-chloro-N-[4-(pyrrolidin-1-yl)benzamide]: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

2-chloro-N-[4-(pyrrolidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(14)13(17)15-11-4-6-12(7-5-11)16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRVTACYQSSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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